(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid
Overview
Description
“(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is a bench-stable compound that is often commercially available .
Molecular Structure Analysis
The molecular formula of “(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is C8H9BF3NO3 . The InChI code is 1S/C8H9BF3NO3/c1-2-16-7-6(8(10,11)12)3-5(4-13-7)9(14)15/h3-4,14-15H,2H2,1H3 .
Physical And Chemical Properties Analysis
“(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a solid at room temperature . It has a molecular weight of 234.97 . The compound should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Reactivity
The compound (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid is involved in various synthesis processes. A study highlighted the preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a related compound, through specific reaction conditions, achieving high yield and purity (Liu Guoqua, 2014). Another research elaborated on the synthesis of novel halopyridinylboronic acids and esters, which are crucial for Suzuki cross-coupling, a pivotal reaction in organic synthesis (A. Bouillon et al., 2003).
Applications in Organic and Organometallic Chemistry
The role of boronic acids in organic and organometallic chemistry is significant. A study on the acylation of pyrrolidine-2,4-diones highlighted the utilization of similar boronic acid compounds in organic synthesis, demonstrating their versatility (Raymond C. F. Jones et al., 1990). Additionally, research on palladium-catalyzed Suzuki–Miyaura borylation reactions in the pharmaceutical industry indicates the importance of boronic acids in the synthesis of various active agents (Kartik N. Sanghavi et al., 2022).
Role in Electron-Transport Materials
A study on π-conjugated polymers composed of boron dipyrromethene derivatives, using a similar boronic acid, underscores its role in developing materials with high electron mobility, significant in the field of electronics (Ryousuke Yoshii et al., 2014).
Lewis Acid Properties
The Lewis acid properties of boronic acids, including those similar to (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid, have been explored in various studies. For instance, research on tris(pentafluorophenyl)boron with nitrogen-containing compounds showcased its utility as a strong Lewis acid in reactions (F. Focante et al., 2006).
Safety And Hazards
“(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is associated with several hazard statements: it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
[6-ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3NO3/c1-2-16-7-6(8(10,11)12)3-5(4-13-7)9(14)15/h3-4,14-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQUWRKGOGCLPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OCC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737210 | |
Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid | |
CAS RN |
849934-85-6 | |
Record name | B-[6-Ethoxy-5-(trifluoromethyl)-3-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849934-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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